Regiospecific Suzuki Coupling Exclusivity: 3-Bromo-5-phenylisothiazole-4-carbonitrile as the Sole Product from 3,5-Dibromoisothiazole-4-carbonitrile
When 3,5-dibromoisothiazole-4-carbonitrile is subjected to Suzuki coupling with phenylboronic acid or potassium phenyltrifluoroborate, the reaction proceeds with complete regiospecificity at the C-5 position to give exclusively 3-bromo-5-phenylisothiazole-4-carbonitrile . No isomeric 3-phenyl-5-bromoisothiazole-4-carbonitrile is detected. In contrast, the analogous 3-chloro substrate (3,5-dichloroisothiazole-4-carbonitrile) gives 3-chloro-5-phenylisothiazole-4-carbonitrile, and subsequent Suzuki coupling on this chloro product yields 3-phenoxy-5-phenylisothiazole-4-carbonitrile rather than the 3-phenyl derivative, demonstrating that the C-3 halogen identity governs downstream reactivity .
| Evidence Dimension | Regiospecificity of Suzuki coupling at C-5 |
|---|---|
| Target Compound Data | Exclusively 3-bromo-5-phenylisothiazole-4-carbonitrile (no C-3 isomer detected) |
| Comparator Or Baseline | 3,5-Dichloroisothiazole-4-carbonitrile gives exclusively 3-chloro-5-phenylisothiazole-4-carbonitrile; further coupling at C-3 fails with chloro but succeeds with iodo |
| Quantified Difference | Qualitative exclusivity; bromo and chloro precursors both maintain regiospecificity, but only iodo enables subsequent C-3 coupling |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids or potassium phenyltrifluoroborate, Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst, MeCN or dioxane, base, 80–100 °C |
Why This Matters
This regiospecificity ensures that procurement of 3-bromo-5-phenylisothiazole-4-carbonitrile delivers a structurally homogeneous intermediate that cannot be obtained by simple halogen exchange from the chloro or iodo analogs, directly impacting synthetic route design and impurity profiles.
- [1] Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Org. Biomol. Chem. 2003, 1, 2900–2907. View Source
